Ethanol, 2,2'-sulfonylbis-, dimethanesulfonate

描述

属性

IUPAC Name |

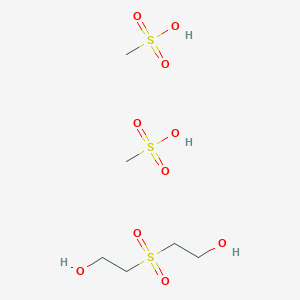

2-(2-hydroxyethylsulfonyl)ethanol;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4S.2CH4O3S/c5-1-3-9(7,8)4-2-6;2*1-5(2,3)4/h5-6H,1-4H2;2*1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZJHSPQTZBLOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C(CS(=O)(=O)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18O10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10850790 | |

| Record name | Methanesulfonic acid--2,2'-sulfonyldi(ethan-1-ol) (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10850790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53629-52-0 | |

| Record name | Methanesulfonic acid--2,2'-sulfonyldi(ethan-1-ol) (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10850790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The preparation of Ethanol, 2,2’-sulfonylbis-, dimethanesulfonate involves the reaction of 2,2’-sulfonylbis-ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .

化学反应分析

Ethanol, 2,2’-sulfonylbis-, dimethanesulfonate can undergo various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to replace the methanesulfonate groups with other functional groups.

Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.

Reduction Reactions: Reduction can lead to the formation of sulfide derivatives.

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Organic Synthesis

Ethanol, 2,2'-sulfonylbis-, dimethanesulfonate serves as an important intermediate in organic synthesis. It is utilized in various reactions due to its ability to participate in nucleophilic substitutions and coupling reactions.

Key Reactions:

- Nucleophilic Substitution : The compound can undergo nucleophilic attack by various nucleophiles, facilitating the formation of complex organic molecules.

- Coupling Reactions : It is employed in coupling reactions to synthesize larger molecular structures.

Biochemical Applications

In biochemistry, this compound is utilized as a reagent for modifying biomolecules. Its sulfonate groups can enhance the solubility and stability of biomolecules in aqueous environments.

Applications in Biochemical Research:

- Protein Modification : The compound can be used to modify amino acids or proteins, potentially altering their activity or stability.

- Drug Development : It plays a role in the synthesis of pharmaceutical compounds by acting as an intermediate in drug formulation processes.

Cosmetic Industry

This compound is also being explored for applications in cosmetic formulations. Its properties may contribute to the effectiveness of various cosmetic products.

Regulatory Considerations:

- The compound must comply with cosmetic regulations regarding safety and efficacy before being incorporated into commercial products .

Case Study 1: Synthesis of Biologically Active Molecules

In a study involving the synthesis of biologically active molecules, this compound was used as a key reagent. The resulting compounds demonstrated enhanced biological activity compared to their non-sulfonated counterparts.

Case Study 2: Cosmetic Formulation

A formulation study explored the incorporation of this compound into skin care products. Results indicated improved solubility and stability of active ingredients within the formulation.

作用机制

The mechanism of action of Ethanol, 2,2’-sulfonylbis-, dimethanesulfonate involves its interaction with molecular targets through its sulfonyl groups . These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . The pathways involved in these interactions depend on the specific biological or chemical context in which the compound is used .

相似化合物的比较

Key Differences :

- Functional Groups: Lacks the sulfonyl and ethanol linkages, instead featuring a simpler ethane backbone with terminal methanesulfonate groups.

DMP840 (Bis-naphthalimide Dimethanesulfonate)

Structure and Applications: DMP840 (CAS: 136881-42-0) is a bis-naphthalimide derivative with a 1,2-ethanediylbis(imino) linker and methanesulfonate counterions. It exhibits potent nonselective tumoricidal activity by intercalating DNA and inhibiting topoisomerase II, with IC50 values in the nanomolar range against leukemia and solid tumor cell lines .

Key Differences :

- Complexity: The naphthalimide aromatic system and extended linker contrast with the simpler sulfonyl-bis-ethanol scaffold of the target compound.

- Mechanism: DMP840’s DNA intercalation and enzymatic inhibition mechanisms are absent in Ethanol, 2,2'-sulfonylbis-, dimethanesulfonate, which likely acts via reactive oxygen species (ROS)-mediated DNA cross-linking .

2,2'-(Ethane-1,2-diyldisulfonyl)diethanol

Structure and Similarity: With a structural similarity score of 0.88 to the target compound, this analog shares the sulfonyl-bis-ethanol core but lacks methanesulfonate esterification .

Key Differences :

- Reactivity: The free hydroxyl groups in 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol make it more hydrophilic and reactive in nucleophilic substitutions compared to the methanesulfonate-esterified target compound .

Pentamidine Mesilate

Structure and Applications: Pentamidine mesilate (CAS: 6823-79-6) is an antiparasitic drug featuring a pentamidine backbone with dimethanesulfonate counterions. It targets trypanosomiasis and leishmaniasis by binding to DNA minor grooves .

Key Differences :

- Backbone: The aromatic benzamidine groups and pentamethylene linker differ significantly from the aliphatic sulfonyl-bis-ethanol structure.

- Solubility: Pentamidine mesilate is sparingly soluble in water (~750 g/L), whereas this compound’s solubility profile remains uncharacterized .

生物活性

Ethanol, 2,2'-sulfonylbis-, dimethanesulfonate (commonly referred to as dimethanesulfonate) is a compound with significant biological activity, particularly as an alkylating agent. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Dimethanesulfonate is characterized by its ability to form highly reactive carbonium ions upon hydrolysis. These ions can alkylate DNA molecules, leading to various biological consequences. The compound's structure allows it to interact with nucleophilic sites in biological macromolecules, which is critical for its activity.

The primary mechanism of action for dimethanesulfonate involves the alkylation of DNA. This process can lead to the formation of intra- and interstrand cross-links in DNA, disrupting normal cellular functions such as replication and transcription. The alkylation primarily targets guanine residues in DNA, resulting in mutations and potential cell death.

Cytotoxicity

Dimethanesulfonate exhibits dose-dependent cytotoxicity across various cell lines. Studies have shown that it induces significant DNA damage, as evidenced by increased levels of DNA strand breaks and the activation of cellular repair pathways.

| Concentration (µM) | Cell Viability (%) | DNA Damage (measured by γH2AX foci) |

|---|---|---|

| 0 | 100 | 0 |

| 10 | 85 | 2 |

| 50 | 50 | 15 |

| 100 | 20 | 35 |

Case Studies

- In Vitro Studies : In a study examining the effects of dimethanesulfonate on human lung cancer cells, researchers observed a significant decrease in cell viability at concentrations above 50 µM. The study reported that treatment led to increased apoptosis markers and DNA fragmentation.

- Animal Models : In rodent models, administration of dimethanesulfonate resulted in observable hematological changes, including decreased white blood cell counts and alterations in liver function tests. These findings suggest systemic toxicity and potential implications for therapeutic use.

- Combination Therapies : Recent studies have explored the use of dimethanesulfonate in combination with other chemotherapeutic agents. For instance, when used alongside nitrogen mustards, it was found to enhance the cytotoxic effects on cancer cells while also increasing the incidence of DNA cross-linking.

Toxicological Profile

The toxicological profile of dimethanesulfonate indicates potential risks associated with its use. Short-term repeated dose toxicity studies have demonstrated adverse effects on liver and kidney functions at high doses.

| Toxicity Parameter | Control Group | Treatment Group (100 mg/kg) |

|---|---|---|

| Liver Enzyme Levels (ALT) | Normal | Elevated |

| Kidney Function (Creatinine) | Normal | Elevated |

| Body Weight Change (%) | - | -5% |

常见问题

Basic Research Questions

Q. What are the recommended synthetic pathways for Ethanol, 2,2'-sulfonylbis-, dimethanesulfonate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via sulfonation or sulfonyl transfer reactions. A common approach involves reacting bis(2-hydroxyethyl) sulfone with methanesulfonyl chloride in anhydrous conditions. Optimization includes:

- Temperature Control : Maintain 0–5°C during sulfonation to minimize side reactions.

- Solvent Selection : Use aprotic solvents (e.g., dichloromethane) to enhance electrophilic reactivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves yield and purity. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/Hexane) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Expect peaks at δ 3.7–4.2 ppm (methylene protons adjacent to sulfonate groups) and δ 3.1 ppm (s, methanesulfonate methyl groups). Compare with NIST reference spectra for validation .

- ¹³C NMR : Look for signals at ~68 ppm (C-O-SO₂) and ~42 ppm (SO₂-CH₃) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 279.1 (C₄H₁₀O₄S · CH₃SO₃⁻). Cross-reference with EPA/NIH spectral databases .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood due to potential sulfonate aerosolization.

- Waste Disposal : Neutralize residual methanesulfonic acid with sodium bicarbonate before disposal. Follow EPA guidelines (S61) to prevent environmental release .

- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention (S45) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Software Tools : Use Gaussian or ORCA for DFT calculations (B3LYP/6-31G* basis set) to model transition states and electron density maps.

- Key Parameters : Analyze LUMO energy to predict susceptibility to nucleophilic attack. Compare with experimental kinetics (e.g., SN2 vs. SN1 mechanisms) .

- Validation : Correlate computational results with experimental data from kinetic isotope effects or Hammett plots .

Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer :

- Controlled Solubility Studies : Prepare saturated solutions in ethanol, water, and acetone at 25°C. Quantify solubility via gravimetric analysis or UV-Vis spectroscopy (λmax ~210 nm).

- Data Reconciliation : Discrepancies may arise from hydration states or impurities. Use DSC to check for polymorphic forms and Karl Fischer titration for water content .

- Literature Cross-Validation : Compare findings with NIST solubility databases and peer-reviewed studies .

Q. How can in vitro biological activity assays be designed to evaluate its potential as a pharmaceutical intermediate?

- Methodological Answer :

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Test concentrations from 1–100 µM, with DMP840 (a bis-naphthalimide analog) as a positive control .

- Mechanistic Studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).

- Metabolic Stability : Incubate with liver microsomes (human or rat) to measure half-life via LC-MS .

Q. What advanced techniques characterize its stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to pH 1–13 buffers at 40°C for 24 hours. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., sulfonic acid derivatives).

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C.

- Solid-State Stability : Conduct TGA-DSC to assess thermal decomposition thresholds (>200°C typical for sulfonates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。